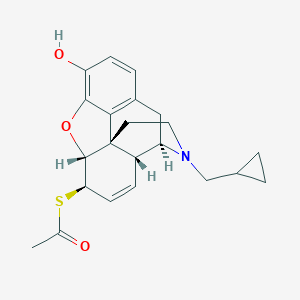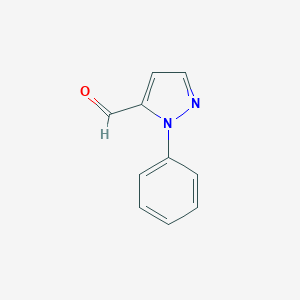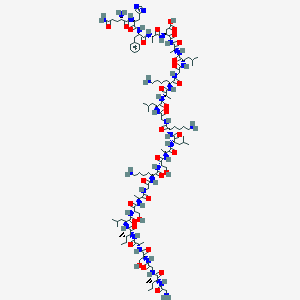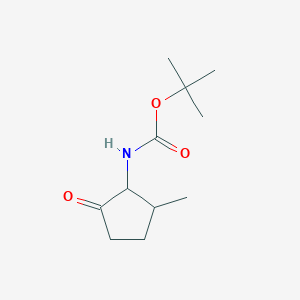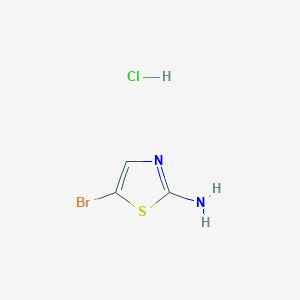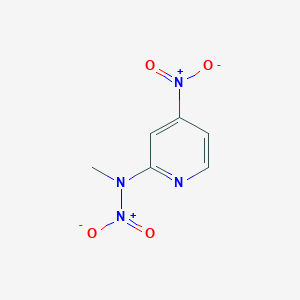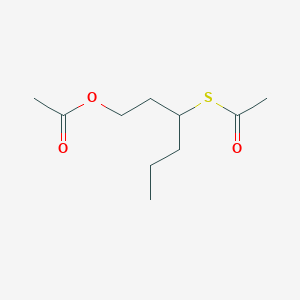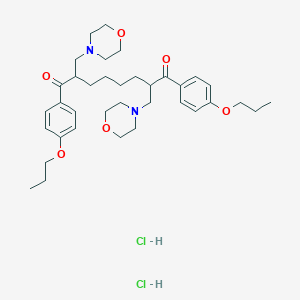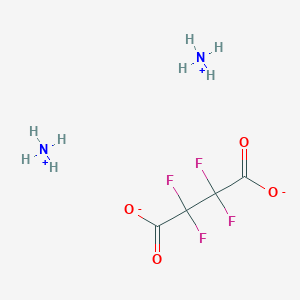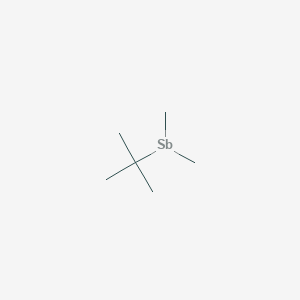
tert-Butyl(dimethyl)stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl(dimethyl)stibane is a chemical compound that is commonly used in scientific research. It is a derivative of stibane, which is a toxic gas that is not suitable for laboratory experiments. Tert-Butyl(dimethyl)stibane is a stable compound that can be easily synthesized and used in various applications.
Mechanism Of Action
Tert-Butyl(dimethyl)stibane acts as a reducing agent in various chemical reactions. It donates electrons to other molecules, which results in the reduction of the other molecules. Tert-Butyl(dimethyl)stibane can also act as a source of stibine, which is a toxic gas. Stibine can react with other molecules to produce various organic and inorganic compounds.
Biochemical And Physiological Effects
Tert-Butyl(dimethyl)stibane is not known to have any biochemical or physiological effects. It is a stable compound that does not react with biological molecules. However, stibine, which is a byproduct of the synthesis of tert-Butyl(dimethyl)stibane, is a toxic gas that can cause respiratory distress and other health problems.
Advantages And Limitations For Lab Experiments
Tert-Butyl(dimethyl)stibane is a stable compound that can be easily synthesized. It is a safer alternative to stibine, which is a toxic gas. Tert-Butyl(dimethyl)stibane can be used in various chemical reactions as a reducing agent and a source of stibine. However, tert-Butyl(dimethyl)stibane is not suitable for all chemical reactions. It has limitations in terms of its reactivity and selectivity.
Future Directions
There are many future directions for the use of tert-Butyl(dimethyl)stibane in scientific research. One direction is the synthesis of new organic and inorganic compounds using tert-Butyl(dimethyl)stibane as a reducing agent and a source of stibine. Another direction is the use of tert-Butyl(dimethyl)stibane as a catalyst in various chemical reactions. Tert-Butyl(dimethyl)stibane can also be used in the synthesis of new materials for electronic devices and other applications. Further research is needed to explore the full potential of tert-Butyl(dimethyl)stibane in scientific research.
Conclusion:
In conclusion, tert-Butyl(dimethyl)stibane is a stable compound that is commonly used in scientific research. It is synthesized using various methods and is used as a reducing agent, a source of stibine, and a catalyst in various chemical reactions. Tert-Butyl(dimethyl)stibane has advantages and limitations for lab experiments and has many future directions in scientific research. Further research is needed to fully explore the potential of tert-Butyl(dimethyl)stibane in various applications.
Synthesis Methods
Tert-Butyl(dimethyl)stibane can be synthesized using various methods. One of the most common methods is the reaction between stibine and tert-butyl lithium in the presence of a catalyst. The reaction produces tert-Butyl(dimethyl)stibane and lithium hydride as byproducts. Another method involves the reaction between stibine and tert-butanol in the presence of a catalyst. This method also produces tert-Butyl(dimethyl)stibane and water as byproducts.
Scientific Research Applications
Tert-Butyl(dimethyl)stibane is commonly used in scientific research as a reducing agent and a source of stibine. It is used in the synthesis of various organic and inorganic compounds. It is also used as a catalyst in various chemical reactions. Tert-Butyl(dimethyl)stibane is used in the synthesis of antimony-doped tin oxide, which is a material used in solar cells and other electronic devices.
properties
CAS RN |
138260-00-1 |
|---|---|
Product Name |
tert-Butyl(dimethyl)stibane |
Molecular Formula |
C6H15Sb |
Molecular Weight |
208.94 g/mol |
IUPAC Name |
tert-butyl(dimethyl)stibane |
InChI |
InChI=1S/C4H9.2CH3.Sb/c1-4(2)3;;;/h1-3H3;2*1H3; |
InChI Key |
QQRKOFXRIWEHIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Sb](C)C |
Canonical SMILES |
CC(C)(C)[Sb](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



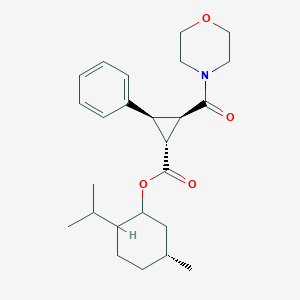
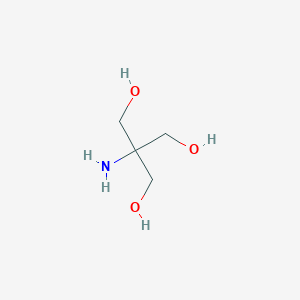
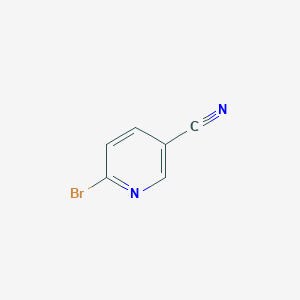
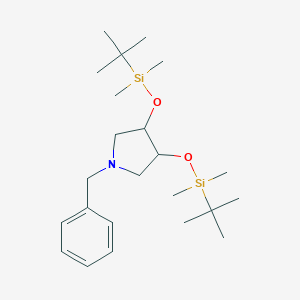
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
